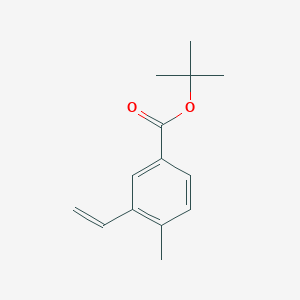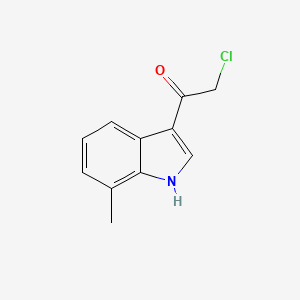
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is part of the indole family, which is known for its significant role in natural products and pharmaceuticals . Indole derivatives are prevalent in various biologically active compounds and have been extensively studied for their therapeutic potential .
Preparation Methods
The synthesis of 2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 7-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole-3-ethylamine derivative, while oxidation would produce an indole-3-carboxylic acid .
Scientific Research Applications
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors . The indole ring system is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone include other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: Lacks the chloro and methyl substituents, making it less reactive in substitution reactions.
2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone: Contains an additional chloro group, which can influence its reactivity and biological activity.
1-(7-methyl-1H-indol-3-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
115027-19-5 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-2-4-8-9(10(14)5-12)6-13-11(7)8/h2-4,6,13H,5H2,1H3 |
InChI Key |
RCLLOTWLINZTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


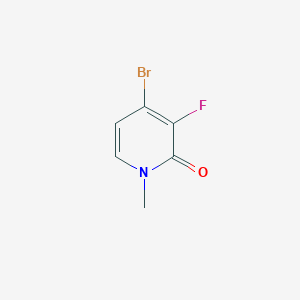
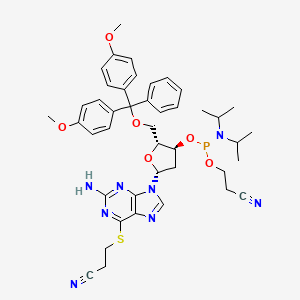
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
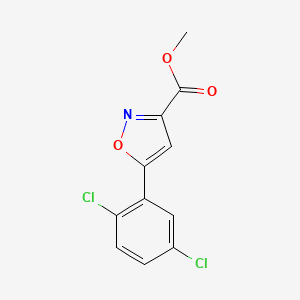
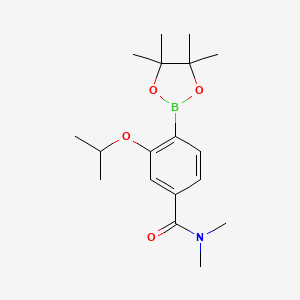
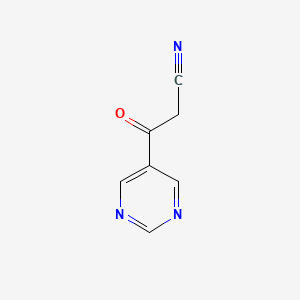

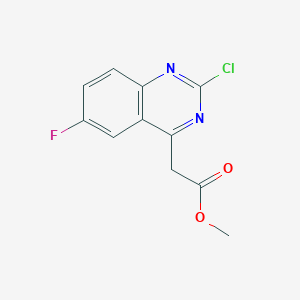
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
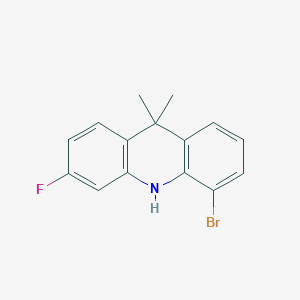

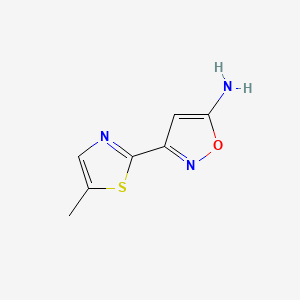
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)
